molecular formula C8H10Cl4N2O2 B2753927 2-Amino-3-(2,5-dichloropyridin-3-yl)propanoic acid;dihydrochloride CAS No. 2253639-22-2

2-Amino-3-(2,5-dichloropyridin-3-yl)propanoic acid;dihydrochloride

Cat. No.: B2753927
CAS No.: 2253639-22-2
M. Wt: 307.98
InChI Key: JCPZVOALMHSABY-UHFFFAOYSA-N
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Description

“2-Amino-3-(2,5-dichloropyridin-3-yl)propanoic acid;dihydrochloride” is a chemical compound with the CAS Number: 2253639-22-2. It has a molecular formula of C8H10Cl4N2O2 and a molecular weight of 307.98. The compound is typically in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8Cl2N2O2.ClH/c9-5-1-4 (7 (10)12-3-5)2-6 (11)8 (13)14;/h1,3,6H,2,11H2, (H,13,14);1H . This code provides a specific description of the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 271.53 . It is typically stored at room temperature . The compound is in powder form .

Scientific Research Applications

Synthesis and Reactivity

  • The synthesis of amino-functionalized compounds through various chemical reactions offers insights into the derivatization and functionalization of pyridine derivatives. For example, the preparation of amino acids from substituted cyanoacetic esters demonstrates the versatility of amino-functionalized pyridines in synthesizing biologically relevant molecules (Gagnon & Boivin, 1950).

Fluorescence Properties

  • The study on the fluorescence properties of pyridine derivatives, where compounds were synthesized to evaluate their fluorescence, underscores the potential use of similar compounds in biochemical assays and as fluorescent probes (Frade et al., 2007).

Antimicrobial Activities

  • Investigations into the antimicrobial activities of pyridine derivatives, where certain synthesized compounds showed considerable antibacterial activity, suggest that similar structures could be explored for their potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Enzymatic Synthesis and Drug Development

  • The enzymatic preparation of specific amino acids for drug synthesis highlights the utility of pyridine derivatives in pharmaceutical development. This approach offers a greener alternative to traditional chemical synthesis, emphasizing the relevance of such compounds in the development of new therapeutic agents (Chen et al., 2011).

Hydrogel Modification

  • Modification of hydrogels through condensation reactions with amine compounds, including pyridine derivatives, points to the application of such chemicals in material science, particularly in the development of materials with enhanced properties for medical applications (Aly & El-Mohdy, 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-amino-3-(2,5-dichloropyridin-3-yl)propanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O2.2ClH/c9-5-1-4(7(10)12-3-5)2-6(11)8(13)14;;/h1,3,6H,2,11H2,(H,13,14);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPZVOALMHSABY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CC(C(=O)O)N)Cl)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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